molecular formula C13H6F4O B1302301 3,3',5,5'-Tetrafluorobenzophenone CAS No. 139911-09-4

3,3',5,5'-Tetrafluorobenzophenone

Cat. No.: B1302301
CAS No.: 139911-09-4
M. Wt: 254.18 g/mol
InChI Key: ILKUXPUXDAVXDS-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrafluorobenzophenone: is a chemical compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol . It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms at the 3, 3’, 5, and 5’ positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluorobenzophenone typically involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction and acid precipitation, followed by recrystallization in an alcohol-water solution and chloroalkane to obtain the pure compound .

Industrial Production Methods: Industrial production methods for 3,3’,5,5’-Tetrafluorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: catalytic dehydration, decomplexing, purification, and recrystallization. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as (e.g., amines, thiols) are used under basic or acidic conditions.

    Reduction: Reducing agents like or are commonly used.

    Oxidation: Oxidizing agents such as or are employed.

Major Products:

    Substitution: Products include substituted benzophenones with various functional groups.

    Reduction: Products include alcohol derivatives of benzophenone.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

3,3’,5,5’-Tetrafluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrafluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in increased binding affinity and specificity. The carbonyl group in the benzophenone structure also plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 3,3’,4,4’-Tetrafluorobenzophenone
  • 3,3’,4,5’-Tetrafluorobenzophenone
  • 3,4,4’,5-Tetrafluorobenzophenone
  • 2,3’,4’,5’-Tetrafluorobenzophenone
  • Decafluorobenzophenone

Comparison: 3,3’,5,5’-Tetrafluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical properties and reactivity. Compared to other tetrafluorobenzophenone derivatives, it exhibits distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

bis(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUXPUXDAVXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375231
Record name 3,3',5,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-09-4
Record name 3,3',5,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.56 g bis-(3,5-difluoro-phenyl)-methanol, 1.06 g MnO2 and 36 mL 1,2-dichloroethane were refluxed for 4 hours. The mixture was cooled, filtered and evaporated. Chromatography of the residue afforded 1.47 g of a white solid, m.p.: 79° C.; MS: 254 ([M]+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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